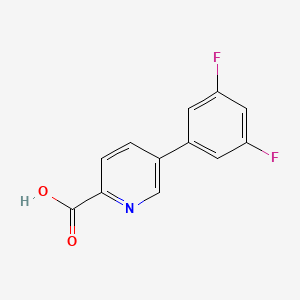

5-(3,5-difluorophenyl)pyridine-2-carboxylic acid

Description

5-(3,5-difluorophenyl)pyridine-2-carboxylic acid is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a derivative of picolinic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is known for its role in various chemical reactions and its potential use in medicinal chemistry and industrial applications.

Properties

IUPAC Name |

5-(3,5-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-3-8(4-10(14)5-9)7-1-2-11(12(16)17)15-6-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIPUXXHWJHNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-difluorophenyl)pyridine-2-carboxylic acid typically involves the condensation reaction of p-hydroxybenzoic acid and 2,5-difluorobenzaldehyde . This reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Additionally, the Suzuki-Miyaura cross-coupling reaction is another method used for the synthesis of this compound. This reaction involves the use of boronic acids and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-difluorophenyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

Introduction to 5-(3,5-Difluorophenyl)pyridine-2-carboxylic Acid

This compound is a significant compound in medicinal chemistry and materials science due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a 3,5-difluorophenyl group and a carboxylic acid functional group, which enhances its reactivity and biological activity. The presence of fluorine atoms contributes to its lipophilicity and interaction with biological targets, making it a valuable candidate for various research applications.

Structure and Composition

- Molecular Formula : C12H7F2NO2

- Molecular Weight : 235.19 g/mol

- CAS Number : 1225738-20-4

Physical Properties

- Appearance : Typically appears as a white to off-white solid.

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Scientific Research Applications

This compound has been explored in various fields of scientific research:

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets, particularly zinc finger proteins involved in gene regulation and viral replication. Its mechanism of action may involve altering the structure and function of these proteins, thereby inhibiting their activity.

Case Study: Antiviral Activity

Research indicates that derivatives of this compound can inhibit the replication of certain viruses by disrupting protein interactions essential for viral life cycles. This highlights its potential use in developing antiviral drugs.

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to carboxylic acid derivatives | Aldehydes or ketones |

| Reduction | Yields alcohols or amines | Alcohol derivatives |

| Substitution | Fluorine atoms can be replaced with other groups | Various substituted derivatives |

Material Science

The compound is also being investigated for its applications in creating advanced materials. Its unique electronic properties due to fluorination make it suitable for use in organic electronics and sensors.

Table: Comparison of Related Compounds

| Compound | Structural Features | Applications |

|---|---|---|

| Picolinic Acid | Pyridine ring with carboxylic acid | Nutritional supplement |

| 3,5-Difluorophenylboronic Acid | Boronic acid derivative | Cross-coupling reactions |

| 4-(3,5-Difluorophenyl)pyridine-3-carboxylic Acid | Similar fluorinated structure | Enzyme inhibitors |

Uniqueness

This compound stands out due to its dual fluorination, which significantly influences its chemical reactivity and biological interactions compared to similar compounds.

Mechanism of Action

The mechanism of action of 5-(3,5-difluorophenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. As a therapeutic agent, it may bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of these proteins, which are involved in viral replication and cellular homeostasis . The compound’s ability to modulate these pathways makes it a promising candidate for antiviral and immunomodulatory therapies.

Comparison with Similar Compounds

Similar Compounds

Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

3,5-Difluorophenylboronic Acid: Used in Suzuki-Miyaura cross-coupling reactions.

3,5-Difluoro-2-hydroxybenzoic Acid: Another fluorinated aromatic compound with distinct properties.

Uniqueness

5-(3,5-difluorophenyl)pyridine-2-carboxylic acid stands out due to its dual substitution with fluorine atoms, which imparts unique electronic and steric properties. These characteristics enhance its reactivity and make it a valuable tool in synthetic chemistry and drug development. Its ability to participate in diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Biological Activity

5-(3,5-difluorophenyl)pyridine-2-carboxylic acid is a compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a 3,5-difluorophenyl group and a carboxylic acid functional group. The fluorine atoms enhance the compound's lipophilicity and biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to bind to zinc finger proteins, which play critical roles in various cellular processes, including gene regulation and signal transduction. This interaction can disrupt the normal function of these proteins, potentially inhibiting viral replication and affecting cellular homeostasis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights that may extend to this compound:

- Anticancer Studies : A recent study evaluated a series of pyridine derivatives for their cytotoxicity against multiple cancer cell lines. The most active derivatives showed IC50 values ranging from 1.7 to 9.27 µM against various tumor types, highlighting the potential for developing new anticancer agents based on this scaffold .

- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications at specific positions on the pyridine ring can enhance biological activity. For example, certain substitutions have been linked to improved inhibition of cancer cell proliferation .

- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes involved in inflammation and cancer progression. The IC50 values for these inhibitors often fall within the low micromolar range, indicating potent activity .

Data Table: Biological Activity Summary

Q & A

Q. Safety Recommendations :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (R36/37/38) .

- Ventilation : Use a fume hood for weighing and reactions due to potential dust inhalation.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal. Store solid waste in sealed containers labeled "halogenated organics" .

How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs)?

Advanced Application :

The difluorophenyl group enhances ligand-centered luminescence by reducing π-π stacking. Synthesize MOFs with lanthanides (e.g., Eu(III), Tb(III)) via solvothermal methods. Monitor photophysical properties using steady-state fluorescence spectroscopy (excitation: 300–350 nm). For example, analogous pyridine-carboxylate ligands show blue emission (λem ≈ 450 nm) with potential for sensing applications .

What strategies resolve low yields in carboxylation reactions of fluorinated pyridines?

Q. Optimization Strategies :

- Catalyst Selection : Use Pd(OAc)₂ with Xantphos ligand to enhance CO₂ insertion efficiency.

- Reaction Conditions : Increase CO₂ pressure (≥5 atm) and temperature (80–100°C) to favor carboxylation.

- Workup : Acidify the reaction mixture (pH 2–3) to precipitate the product, minimizing losses during extraction .

How does the 3,5-difluorophenyl substituent influence acidity compared to non-fluorinated analogs?

Physicochemical Analysis :

The electron-withdrawing fluorine atoms increase carboxylic acid acidity (pKₐ ≈ 2.5–3.0 vs. ~4.5 for non-fluorinated analogs). Determine via potentiometric titration in 50% aqueous ethanol. Compare with computational predictions (e.g., COSMO-RS solvation model) .

What analytical techniques are essential for confirming the compound’s stability under catalytic conditions?

Q. Stability Assessment :

- Thermogravimetric Analysis (TGA) : Assess decomposition onset temperature (typically >200°C for fluorinated aromatics).

- HPLC-MS : Monitor degradation products after exposure to catalytic conditions (e.g., Pd catalysts, high temperatures).

- In Situ IR : Track carboxylate group integrity during reactions .

How can researchers leverage this compound in asymmetric catalysis?

Advanced Synthetic Chemistry :

Derivatize the carboxylic acid into chiral auxiliaries (e.g., oxazolidinones) for enantioselective reactions. For example, coupling with (S)-phenylglycinol forms a chiral ligand for Cu-catalyzed asymmetric cyclopropanation. Characterize enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.